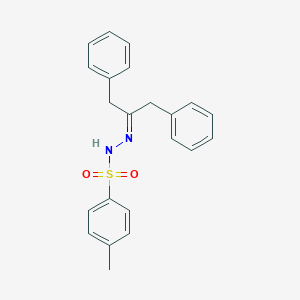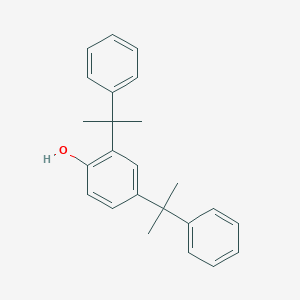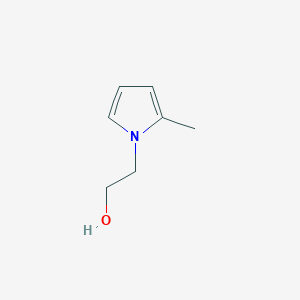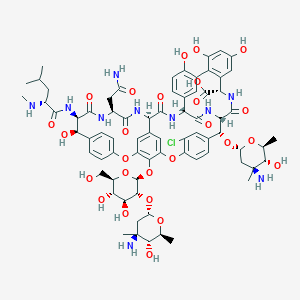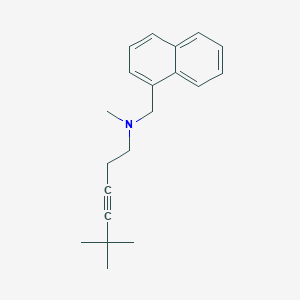
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine
Übersicht
Beschreibung
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine, commonly known as DMHMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHMN is a member of the naphthalenemethanamine family and has been studied for its unique properties and potential uses.
Wirkmechanismus
The mechanism of action of DMHMN is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMHMN has been shown to have potential as a monoamine oxidase inhibitor, which could be useful in the treatment of depression and other psychiatric disorders.
Biochemische Und Physiologische Effekte
DMHMN has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. In animal studies, DMHMN has been shown to improve cognitive function and reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DMHMN has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, there are also limitations to its use, including its toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of DMHMN, including:
1. Further studies to understand its mechanism of action and potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential applications in materials science, including the synthesis of new organic semiconductors and polymers.
3. Exploration of its potential as a hole-transporting material for use in OLEDs.
4. Development of new synthetic routes for the production of DMHMN with improved yields and purity.
5. Investigation of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, DMHMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential uses, but it has shown promise as a drug candidate, building block for materials synthesis, and hole-transporting material for OLEDs.
Wissenschaftliche Forschungsanwendungen
DMHMN has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMHMN has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, DMHMN has been used as a building block for the synthesis of various materials, including organic semiconductors and polymers. In organic electronics, DMHMN has been shown to have potential as a hole-transporting material for use in organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
104147-39-9 |
|---|---|
Produktname |
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine |
Molekularformel |
C20H25N |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
N,5,5-trimethyl-N-(naphthalen-1-ylmethyl)hex-3-yn-1-amine |
InChI |
InChI=1S/C20H25N/c1-20(2,3)14-7-8-15-21(4)16-18-12-9-11-17-10-5-6-13-19(17)18/h5-6,9-13H,8,15-16H2,1-4H3 |
InChI-Schlüssel |
NIWNQRYVOLRIML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
104147-39-9 |
Synonyme |
N-(5,5-dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine N-DMHY-NMNH2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

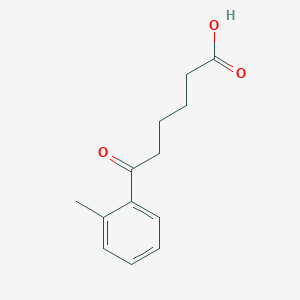
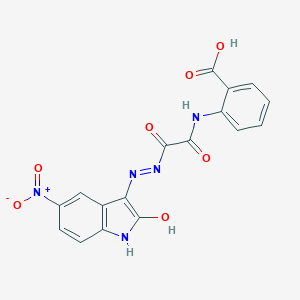
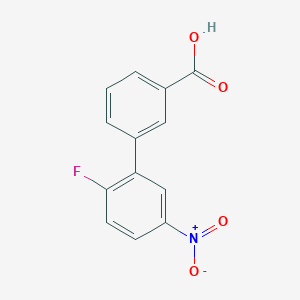
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)


